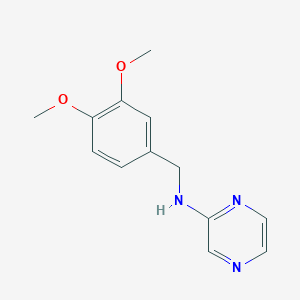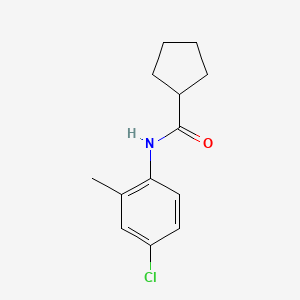
S-methyl (3-methyl-1-adamantyl)thiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-methyl (3-methyl-1-adamantyl)thiocarbamate, also known as S-methylisothiocarbamoyladamantane (MICA), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MICA is a derivative of amantadine, a drug used to treat Parkinson's disease and influenza. However, MICA has been studied for its unique properties, including its ability to inhibit the replication of viruses, bacteria, and fungi.
Scientific Research Applications
MICA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, MICA has been shown to have antiviral, antibacterial, and antifungal properties. It has been studied for its potential use in the treatment of viral infections such as influenza, herpes, and HIV. MICA has also been studied for its potential use in the treatment of bacterial infections such as tuberculosis and MRSA. In agriculture, MICA has been studied for its potential use as a pesticide and herbicide. It has been shown to have a broad spectrum of activity against various pests and weeds. In environmental science, MICA has been studied for its potential use in water treatment. It has been shown to be effective in removing heavy metals from contaminated water.
Mechanism of Action
The mechanism of action of MICA is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the replication of viruses, bacteria, and fungi. MICA has been shown to inhibit the activity of the influenza virus polymerase, which is essential for viral replication. It has also been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
MICA has been shown to have minimal toxicity in animals and humans. It is rapidly metabolized and excreted from the body. However, MICA has been shown to have some biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress. It has also been shown to inhibit the activity of some enzymes involved in the metabolism of drugs.
Advantages and Limitations for Laboratory Experiments:
MICA has several advantages for laboratory experiments. It is easy to synthesize and purify. It has a broad spectrum of activity against various viruses, bacteria, and fungi. It is also relatively inexpensive compared to other antiviral, antibacterial, and antifungal agents. However, MICA has some limitations for laboratory experiments. It has low solubility in water, which can limit its use in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of MICA. One direction is to study its potential use in the treatment of viral infections such as COVID-19. Another direction is to study its potential use as a pesticide and herbicide in agriculture. Additionally, future studies could focus on the development of more potent derivatives of MICA with improved solubility and half-life. Finally, more research is needed to fully understand the mechanism of action of MICA and its biochemical and physiological effects.
Synthesis Methods
The synthesis of MICA involves the reaction of amantadine with carbon disulfide and methyl iodide. The reaction yields S-methyl (3-methyl-1-adamantyl)thiocarbamatehiocarbamoylamantadine, which is then treated with sodium hydroxide to obtain MICA. The final product is a white crystalline powder that is soluble in water and organic solvents.
properties
IUPAC Name |
S-methyl N-(3-methyl-1-adamantyl)carbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS/c1-12-4-9-3-10(5-12)7-13(6-9,8-12)14-11(15)16-2/h9-10H,3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENFVQWFMSYJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)NC(=O)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-methyl N-(3-methyl-1-adamantyl)carbamothioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5171458.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171465.png)
![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)

![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)
![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)
![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)
![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)